molecular formula C20H26N4O B5047583 2-(1-piperidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide

2-(1-piperidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide

Cat. No.: B5047583
M. Wt: 338.4 g/mol
InChI Key: WLWIZEUUADHQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(1-piperidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs due to its ability to mimic the structure of many bioactive compounds . The compound also contains a pyrazole ring, which is a type of aromatic organic compound that has been used in the development of a variety of drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine and pyrazole rings, followed by the introduction of the indanecarboxamide group. The exact methods would depend on the specific reactions involved .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine and pyrazole rings would likely contribute to the overall stability of the molecule, while the indanecarboxamide group could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine and pyrazole rings could potentially increase its lipophilicity, which could influence its absorption and distribution in the body .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs containing piperidine and pyrazole rings act on the central nervous system, but without more specific information, it’s difficult to predict the exact mechanism .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it’s being developed as a drug, for example, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

2-piperidin-1-yl-N-(2-pyrazol-1-ylethyl)-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c25-19(21-10-14-24-13-6-9-22-24)20(23-11-4-1-5-12-23)15-17-7-2-3-8-18(17)16-20/h2-3,6-9,13H,1,4-5,10-12,14-16H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWIZEUUADHQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCCN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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